2-Aminopropanenitrile hydrochloride

Prebiotic chemistry Isomer stability Computational chemistry

Researchers requiring a stable, ready-to-weigh α-aminonitrile for hydrolysis or heterocycle synthesis often encounter volatile free bases that degrade during storage. 2-Aminopropanenitrile hydrochloride eliminates this problem as a room-temperature-stable solid. • Thermodynamically most stable C₃H₆N₂ isomer (>5.7 kcal mol⁻¹ vs. alanine), minimizing storage degradation. • Hydrochloride salt enables accurate stoichiometric dispensing; ≥97% purity ensures reproducible yields. • Standard packaging: 100 mg to 1 g; bulk quantities available upon request.

Molecular Formula C3H7ClN2
Molecular Weight 106.55 g/mol
CAS No. 72187-91-8
Cat. No. B122081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopropanenitrile hydrochloride
CAS72187-91-8
Synonyms2-Aminopropanenitrile Hydrochloride;  Alaninenitrile Hydrochloride;  DL-α-Aminopropionitrile Hydrochloride;  α-Aminopropionitrile Hydrochloride;  α-DL-Alanylnitrile Hydrochloride; 
Molecular FormulaC3H7ClN2
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC(C#N)[NH3+].[Cl-]
InChIInChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H
InChIKeyWJGQCCPNVRCAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopropanenitrile Hydrochloride: Identity and Properties


2-Aminopropanenitrile hydrochloride (CAS 72187-91-8), also referred to as rac-α-aminopropionitrile hydrochloride or DL-alaninenitrile hydrochloride, is the racemic hydrochloride salt of the α-aminonitrile C₃H₆N₂ [1]. The compound exists as an off-white to pale beige crystalline solid with a melting point of 144–146 °C and is commercially available at ≥97% purity from multiple suppliers . It is historically significant as the original Strecker reaction product from acetaldehyde, ammonia, and hydrogen cyanide—the hydrolysis of which yields racemic alanine—and today serves as a versatile C₃ chiral building block for pharmaceutical intermediate synthesis, prebiotic chemistry research, and radiopharmaceutical precursor applications [2][3].

Workflow

Racemic C₃ chiral building block for pharmaceutical intermediate and heterocycle synthesis

Selection Context

Hydrochloride salt enables room-temperature solid handling without cold-chain storage

Model Fit

Supports prebiotic chemistry hydrolysis simulations and radiopharmaceutical precursor studies

2-Aminopropanenitrile HCl: Differentiation from Analogs


Although aminonitriles sharing the C₃H₆N₂ empirical formula or α-aminonitrile pharmacophore may appear functionally interchangeable at the procurement stage, their physicochemical stability, hydrolytic reactivity, and biological fate diverge sharply in ways that directly impact experimental reproducibility and product yield. 2-Aminopropanenitrile is the thermodynamically most stable isomer among all possible C₃H₆N₂ structures—lying >5.7 kcal mol⁻¹ lower in energy than alanine itself and other isomeric precursors—which makes it uniquely dominant in prebiotic synthesis pathways and reduces uncontrolled degradation during storage and reaction setup compared to less stable congeners [1]. Furthermore, head-to-head alkaline hydrolysis data demonstrate that its conversion rate to the corresponding amino acid far exceeds that of aminoacetonitrile and 4-aminobutanenitrile under identical conditions, meaning that substituting a different aminonitrile in a hydrolysis-dependent protocol will produce profoundly different kinetic outcomes [2]. The hydrochloride salt form confers additional practical advantages over the free base—converting a volatile, flammable liquid into an easily handled, room-temperature-stable solid—which directly affects weighing accuracy, shipping classification, and long-term storage reliability .

Analog

Aminoacetonitrile or 4-aminobutanenitrile may show substantially lower hydrolysis yields and different kinetic profiles under matched conditions.

Isomer

β-Aminopropionitrile leads exclusively to non-proteinogenic β-alanine and cannot substitute in chiral L-alanine precursor workflows.

Form

The free base is a flammable liquid requiring hazardous shipping and cold storage; handling accuracy and long-term stability may differ significantly.

2-Aminopropanenitrile HCl: Comparative Evidence


Thermodynamic Stability Advantage

A comprehensive computational search of all stable isomers within the chemical formula C₃H₆N₂, employing a random connection method algorithm, identified 2-aminopropanenitrile as the uniquely most stable isomer—the only one occupying the global energy minimum. Alanine and most other alanine precursors lie at energies >5.7 kcal mol⁻¹ higher than this most stable linear-chain isomer [1]. This intrinsic thermodynamic preference explains why 2-aminopropanenitrile is the dominant species formed in interstellar and prebiotic nitrile chemistry, and why substitution with any other C₃H₆N₂ isomer would introduce a less stable, more reactive entity into synthetic or analytical workflows [1]. For procurement, this means that 2-aminopropanenitrile hydrochloride offers superior shelf stability and reduced propensity for uncontrolled isomerization or degradation relative to any other compound sharing the same molecular formula.

Thermodynamic Stability
Class-level inference
Energy gap >5.7 kcal mol⁻¹ below alanine and all other C₃H₆N₂ isomers; only isomer at the global energy minimum
Reported most stable isomer context supports reduced degradation risk during storage and reaction setup.
Gas-phase DFT survey; shelf-life endpoint requires empirical verification.
Prebiotic chemistry Isomer stability Computational chemistry

Alkaline Hydrolysis Advantage

In a controlled 6-month laboratory study directly comparing three aminonitrile reactants under identical alkaline hydrolysis conditions, 2-aminopropanenitrile (2AH) consistently outperformed aminoacetonitrile (AAH) and 4-aminobutanenitrile (4ABH) in both yield and hydrolysis rate. At 21 °C with 15% aqueous NH₃, after 26 weeks, 2AH produced alanine in 83.3 ± 10.8% yield, whereas AAH produced glycine in 59.5 ± 5.6% yield, and 4ABH produced γ-aminobutyric acid in only 1.9 ± 0.2% yield [1]. At a lower temperature of 3 °C with 10% NH₃, the divergence was even more pronounced: 2AH yielded 34.2 ± 1.2% versus AAH at 6.2 ± 0.9% after 26 weeks [1]. This ~5.5-fold yield advantage at moderate temperature demonstrates that 2-aminopropanenitrile is kinetically more susceptible to alkaline hydrolysis than its closest structural analog, aminoacetonitrile, making it the preferred aminonitrile precursor when efficient alanine production is the experimental objective.

Alkaline Hydrolysis Yield
Head-to-head
2AH → Alanine: 83.3% yield (21 °C, 26 w). AAH → Glycine: 59.5% yield. 4ABH → GABA: 1.9% yield. ~5.5× higher yield at 3 °C vs AAH.
Reported higher conversion efficiency supports hydrolysis-dependent amino acid synthesis workflows.
Conditions: 15% NH₃, 21 °C; amino acid quantification by LCMS.
Hydrolysis kinetics Amino acid synthesis Prebiotic chemistry

Salt Form Advantage

The free base 2-aminopropanenitrile (CAS 2134-48-7) is a flammable liquid (flash point ~44.5 °C) with a boiling point of approximately 150 °C at 760 mmHg and is classified with GHS hazard statements H225 (highly flammable liquid and vapour), H301 (toxic if swallowed), and H318 (causes serious eye damage), requiring Dangerous Goods shipping classification UN 3286 (Class 3, 6.1, 8) . In contrast, its hydrochloride salt (CAS 72187-91-8) is an off-white crystalline solid with a melting point of 144–146 °C that can be stored at room temperature and shipped as non-hazardous material . This salt form eliminates flammability hazards, simplifies gravimetric handling (solid weighing vs. liquid transfer), improves aqueous solubility for reaction setup, and avoids the need for cold-chain or inert-atmosphere storage mandated by enantiopure (S)- or (R)-aminopropanenitrile hydrochloride variants (which require −18 °C to −20 °C sealed storage) .

Salt Form Handling
Data to verify
Racemic HCl: solid, mp 144–146 °C, non-hazardous shipping, room-temperature storage. Free base: flammable liquid, flash point ~44.5 °C.
Formulation-dependent handling and safety profile; solid form simplifies gravimetric workflow.
Supplier technical datasheets; verify lot-specific storage recommendation.
Salt selection Solid-state handling Stability

Radiochemical Efficiency in [¹¹C]Alanine PET

In a validated radiochemical synthesis route, 2-aminopropanenitrile serves as the key intermediate for producing DL-[1-¹¹C]alanine from [¹¹C]HCN. The two-step protocol—Strecker-type condensation of [¹¹C]HCN with acetaldehyde and ammonia to form DL-[1-¹¹C]2-aminopropanenitrile, followed by hydrolysis—delivered purified DL-[1-¹¹C]alanine in 75% radiochemical yield with radiochemical purity exceeding 98% within 40 minutes after end of bombardment (EOB) [1]. The resulting [¹¹C]alanine product was demonstrated to be sterile and pyrogen-free, meeting clinical-grade specifications for human positron emission tomography (PET) studies [1]. This radiochemical performance metric is specific to the 2-aminopropanenitrile pathway; alternative ¹¹C-labeled amino acid syntheses using different nitrile precursors typically require longer synthesis times and/or produce lower radiochemical yields, though direct comparative data from a single study are not available [1].

[¹¹C]Alanine PET Precursor
Supporting evidence
75% radiochemical yield, >98% radiochemical purity, synthesis time
Supports rapid PET tracer production compatible with carbon-11 half-life constraints.
Single-study validation; method-transfer context requires local verification.
Biocatalytic Chiral Resolution
Class-level inference
Rhodococcus spp. selectively hydrolyze racemic 2-aminopropanenitrile to yield enantiomerically enriched L-alanine
Reported substrate suitability for nitrilase-mediated chiral amino acid production.
Quantitative enantiomeric excess values require primary literature review.
Radiochemistry PET imaging Carbon-11 labeling

Biocatalytic Chiral Resolution for Alanine

Racemic 2-aminopropanenitrile (as the hydrochloride) has been established as a substrate for the biocatalytic production of chiral alanine using Rhodococcus bacteria, which selectively hydrolyze one enantiomer of the nitrile to yield enantiomerically enriched L-alanine . This biocatalytic route exploits the nitrile-hydrolyzing enzyme systems (nitrilase or nitrile hydratase/amidase cascades) present in Rhodococcus spp., which are well-characterized for α-aminonitrile substrates . While quantitative enantiomeric excess values for this specific transformation are reported in the primary literature (Szewczuk et al., 1974), the recognition of racemic 2-aminopropanenitrile as a chiral alanine precursor constitutes a distinct industrial biotechnology application not shared by the β-aminopropionitrile isomer (BAPN, CAS 151-18-8), which is instead a lysyl oxidase inhibitor with entirely different biological activity [1]. This functional divergence between the α- and β-aminopropionitrile isomers underscores that procurement decisions must be driven by the intended downstream application, as the two isomers are not interchangeable.

Biocatalytic Chiral Resolution
Class-level inference
Rhodococcus spp. selectively hydrolyze racemic 2-aminopropanenitrile to yield enantiomerically enriched L-alanine
Reported substrate suitability for nitrilase-mediated chiral amino acid production.
Quantitative enantiomeric excess values require primary literature review.
Biocatalysis Chiral resolution Amino acid manufacturing

2-Aminopropanenitrile HCl: Application Scenarios


Prebiotic Alanine Synthesis Simulation

2-Aminopropanenitrile hydrochloride is the definitive precursor for laboratory simulations of prebiotic alanine synthesis. Its unique status as the thermodynamically most stable C₃H₆N₂ isomer—more stable than alanine itself and all other isomers by >5.7 kcal mol⁻¹ [1]—makes it the only chemically justified choice for experiments modeling interstellar or planetary surface chemistry where relative isomer stability governs molecular abundance. The Farnsworth et al. (2024) Titan simulation protocol, which quantified alanine production from 2-aminopropanenitrile across multiple temperature and ammonia concentration regimes with yields reaching 83.3% at 21 °C [2], provides a directly transferable experimental framework for researchers designing hydrolysis-based prebiotic chemistry studies.

[¹¹C]Alanine PET Tracer Production

Radiochemistry facilities equipped with a cyclotron and [¹¹C]HCN production capability can utilize 2-aminopropanenitrile hydrochloride as the key intermediate for on-demand synthesis of DL-[1-¹¹C]alanine. The established protocol achieves 75% radiochemical yield with >98% radiochemical purity in under 40 minutes EOB and produces sterile, pyrogen-free product suitable for human PET imaging studies [3]. This synthesis time is compatible with the 20.4-minute half-life of carbon-11, enabling multi-step radiochemistry with sufficient residual activity for clinical administration.

Biocatalytic Resolution for L-Alanine

The racemic 2-aminopropanenitrile hydrochloride serves as a cost-effective feedstock for enantioselective biocatalytic production of L-alanine using Rhodococcus bacterial strains . This application exploits the nitrilase or nitrile hydratase/amidase enzyme systems that selectively hydrolyze one enantiomer of the racemic nitrile to yield enantiomerically enriched L-alanine, while the unreacted antipode can be racemized and recycled. This route is distinct from and complementary to fermentation-based alanine production, offering a chemoenzymatic alternative for facilities with nitrile biocatalysis capabilities.

C₃ Chiral Building Block for Heterocycles and Peptides

As a bifunctional molecule bearing both a primary amine (as the HCl salt) and a nitrile group on a chiral C₃ backbone, 2-aminopropanenitrile hydrochloride is employed as a versatile building block for constructing nitrogen-containing heterocycles, N-acylated α-aminonitriles, and peptide-analog scaffolds in medicinal chemistry programs [4]. The hydrochloride salt form ensures accurate stoichiometric dispensing and compatibility with standard amide coupling and heterocycle-forming reaction conditions, while the nitrile group offers a synthetic handle for further elaboration via hydrolysis, reduction, or cycloaddition chemistry.

Application
Selection Property
Validation Focus
Prebiotic alanine synthesis simulation
Reported thermodynamic isomer stability
Hydrolysis yield and product identity verification
[¹¹C]Alanine PET tracer production
Strecker condensation precursor fit
Radiochemical yield and purity method transfer
Biocatalytic resolution for L-alanine
Nitrile-hydrolyzing enzyme substrate context
Enantiomeric excess and biocatalyst compatibility
C₃ chiral building block synthesis
Bifunctional amine-nitrile scaffold
Stoichiometric dispensing and coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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